![molecular formula C8H12N2O3S B2777123 2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 943110-75-6](/img/structure/B2777123.png)
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
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Overview
Description
The compound “2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group. The presence of the methoxyethylamino group suggests that it might have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a common feature in many biologically active compounds. The methoxyethylamino group could potentially participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The thiazole ring is aromatic and relatively stable. The carboxylic acid group can participate in acid-base reactions, and the methoxyethylamino group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and methoxyethylamino groups could enhance its solubility in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Transformations
Transformations and Synthesis of Heterocyclic Derivatives : A study by Žugelj et al. (2009) described the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates from methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate. This compound was prepared from dimethyl acetone-1,3-dicarboxylate, demonstrating a method for creating complex heterocyclic structures (Žugelj et al., 2009).
Novel Synthetic Routes to γ-Amino Acids : Research by Mathieu et al. (2015) reported on the synthesis of 4-amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a new class of constrained heterocyclic γ-amino acids. These compounds are valuable as mimics of secondary protein structures and were synthesized through cross-Claisen condensations, offering a versatile method for introducing a variety of lateral chains (Mathieu et al., 2015).
Biological Applications
Antimicrobial Activity : Patel et al. (2011) synthesized new pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, which showed variable and modest antimicrobial activity against bacteria and fungi. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Patel et al., 2011).
Synthesis of Indole-Benzimidazole Derivatives : A study by Wang et al. (2016) on the synthesis of novel indole-benzimidazole derivatives from indole carboxylic acids condensed with substituted o-phenylenediamines underlines the versatility of thiazole derivatives in synthesizing complex molecules with potential biological activities (Wang et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with proteins such as the heat shock protein hsp 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its target proteins and induce changes that affect the function of these proteins .
Biochemical Pathways
Given its potential interaction with proteins like hsp 90-alpha, it might influence pathways related to cell cycle control and signal transduction .
Pharmacokinetics
For instance, second-generation antisense oligonucleotides (ASOs) with protective nucleotides, such as 2’-O-methoxyethyl, have led to dramatic advances for biological stability, which consequently provided longer half-lives in target tissues compared to conventional ASOs .
Result of Action
Based on its potential interaction with proteins like hsp 90-alpha, it might influence the function of these proteins and thereby affect cellular processes .
properties
IUPAC Name |
2-(2-methoxyethylamino)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S/c1-5-6(7(11)12)14-8(10-5)9-3-4-13-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNPTZLUCLHHLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
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